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molecular formula C11H7N3O3 B2745681 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole CAS No. 27146-12-9

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole

Cat. No. B2745681
M. Wt: 229.195
InChI Key: VAOCIPZCVAFPGT-UHFFFAOYSA-N
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Patent
US04716168

Procedure details

A mixture of 1,2-diamino-4-nitrobenzene (31 g, 0.2 mol) and 2-furancarboxaldehyde (25 g, 0.26 mol) in 2-propanol is treated with p-benzoquinone (24 g, 0.22 mol). The reaction mixture is heated under reflux for 2 h. The reaction solution is diluted with water to precipitate the product. After drying, the crude product weighs 46 g (100%). Recrystllization from nitromethane provides an analytical sample which melts at 228°-229° C. Anal. Calcd for C11H7N3O3 ; C, 57.64; H, 3.08; N, 18.34. Found: C, 57.55; H, 3.04; N, 18.53.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[NH2:11].[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[CH:17]=O.C1(=O)C=CC(=O)C=C1>CC(O)C.O>[O:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]1[NH:11][C:3]2[CH:4]=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])N
Name
Quantity
25 g
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
Recrystllization from nitromethane provides an analytical sample which melts at 228°-229° C

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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